
4-Phenyl-2-pentene-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-pentene-1-ol is an organic compound with the molecular formula C11H14O It is characterized by a phenyl group attached to a pentene chain with a hydroxyl group at the first carbon position
準備方法
Synthetic Routes and Reaction Conditions
4-Phenyl-2-pentene-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-pentenal to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-Phenyl-2-pentene-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 4-phenylpentanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 4-Phenyl-2-pentenal or 4-phenyl-2-pentanone.
Reduction: 4-Phenylpentanol.
Substitution: 4-Phenyl-2-pentene-1-chloride.
科学的研究の応用
4-Phenyl-2-pentene-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 4-Phenyl-2-pentene-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts .
類似化合物との比較
Similar Compounds
4-Penten-1-ol: Similar structure but lacks the phenyl group.
2-Phenyl-2-buten-1-ol: Similar but with a different position of the double bond.
4-Phenyl-1-butanol: Similar but lacks the double bond.
Uniqueness
4-Phenyl-2-pentene-1-ol is unique due to the presence of both a phenyl group and a double bond in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
(E)-4-phenylpent-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-8,10,12H,9H2,1H3/b6-5+ |
InChIキー |
CMJCGBDPPLVSOH-AATRIKPKSA-N |
異性体SMILES |
CC(/C=C/CO)C1=CC=CC=C1 |
正規SMILES |
CC(C=CCO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


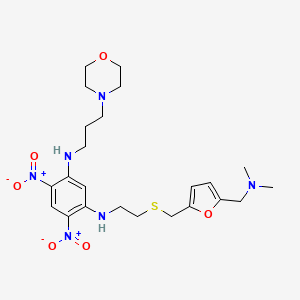
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
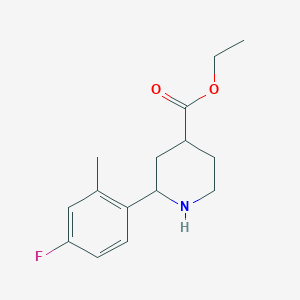
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)

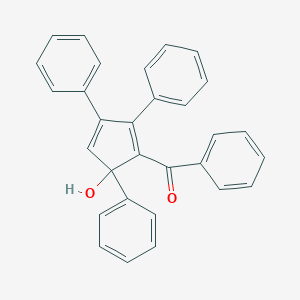
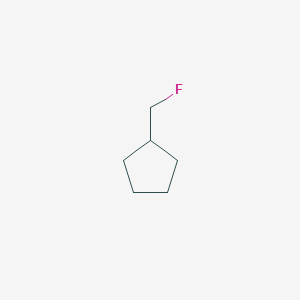
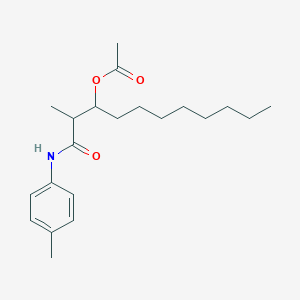

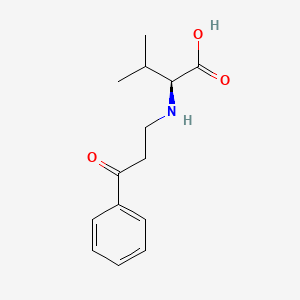
![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)

